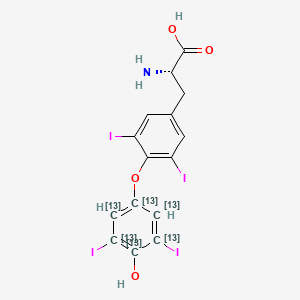

5''-O-Syringoylkelampayoside A

説明

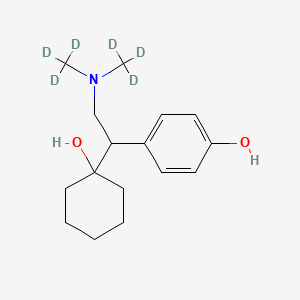

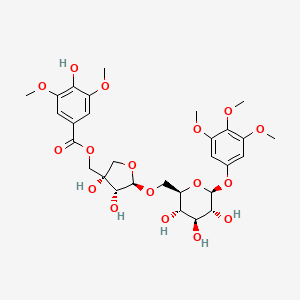

5’'-O-Syringoylkelampayoside A is a natural phenol found in the herbs of Gardenia sootepensis . It is a high-purity natural product intended for reference standards, pharmacological research, and inhibitors .

Molecular Structure Analysis

The molecular formula of 5’'-O-Syringoylkelampayoside A is C29H38O17 . Its molecular weight is 658.6 g/mol .Physical And Chemical Properties Analysis

5’'-O-Syringoylkelampayoside A is a powder . It can be dissolved in various solvents such as DMSO, Pyridine, Methanol, and Ethanol .科学的研究の応用

Pharmacological and Therapeutic Applications

- Syringic Acid (SA) in Disease Prevention and Treatment : SA, a phenolic compound related to 5'-O-Syringoylkelampayoside A, shows potential in preventing diabetes, cardiovascular diseases, and cancer. It possesses antioxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities, and is effective in scavenging free radicals and reducing oxidative stress markers. SA's therapeutic properties are due to methoxy groups on the aromatic ring, potentially modulating enzyme activity, protein dynamics, and transcription factors involved in various diseases. Additionally, SA has applications in bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).

Biochemical and Cellular Mechanisms

- Gene 5 Protein and Nucleic Acid Structures : The gene 5 protein of filamentous bacteriophages, essential for progeny DNA synthesis, has been shown to bind selectively to single-stranded DNA and form unique nucleoprotein complexes. This protein also demonstrates the ability to denature double-stranded DNAs, suggesting potential applications in studying DNA-protein interactions and regulatory mechanisms in genetic expression (Alberts et al., 1972).

Industrial and Environmental Applications

- Ergosterol and Syringomycin Action : Research has identified a link between ergosterol and the action of syringomycin, a phytotoxin. The SYR1 gene in Saccharomyces cerevisiae, which is involved in ergosterol biosynthesis, plays a critical role in the binding of syringomycin to cell membranes. This finding suggests potential applications in developing strategies for agricultural protection and understanding membrane-sterol interactions (Taguchi et al., 1994).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(3S,4R,5R)-3,4-dihydroxy-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O17/c1-37-15-6-13(7-16(38-2)20(15)30)26(35)43-11-29(36)12-44-28(25(29)34)42-10-19-21(31)22(32)23(33)27(46-19)45-14-8-17(39-3)24(41-5)18(9-14)40-4/h6-9,19,21-23,25,27-28,30-34,36H,10-12H2,1-5H3/t19-,21-,22+,23-,25+,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFLXUHEPVEMKK-UTDQSPDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCC2(COC(C2O)OCC3C(C(C(C(O3)OC4=CC(=C(C(=C4)OC)OC)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@]2(CO[C@H]([C@@H]2O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC4=CC(=C(C(=C4)OC)OC)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。